cis-Cyclopentane-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRZCZEOLZBQF-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668463 | |
| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-45-3 | |
| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cis-Cyclopentane-1,3-diamine synthesis from hemicellulose
Initiating Research on Synthesis
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Refining Search Parameters
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Deepening the Analysis
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Spectroscopic data of cis-Cyclopentane-1,3-diamine (NMR, IR, MS)
Commencing Spectral Analysis
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Deepening Data Gathering
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Expanding Analytical Scope
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An In-depth Technical Guide to cis-Cyclopentane-1,3-diamine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of cis-cyclopentane-1,3-diamine, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek a deeper understanding of this compound's utility.
Core Molecular Profile
cis-Cyclopentane-1,3-diamine is a cyclic diamine characterized by a five-membered ring with two amino groups on the same side of the ring. This specific stereochemistry imparts unique conformational properties that are crucial for its application as a chemical scaffold.
Structure and Stereochemistry
The defining feature of cis-cyclopentane-1,3-diamine is the relative orientation of its two amine functional groups. This "cis" configuration constrains the molecule into a specific envelope conformation, which can influence its binding to biological targets. Understanding this three-dimensional structure is paramount for its rational use in drug design.
Diagram: Molecular Structure of cis-Cyclopentane-1,3-diamine
Caption: 2D representation of cis-Cyclopentane-1,3-diamine.
Physicochemical Properties
A summary of the key physical and chemical properties of cis-cyclopentane-1,3-diamine is provided in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem |
| CAS Number | 103946-08-7 | PubChem |
| Appearance | Colorless to light yellow liquid | Ark Pharm |
| Boiling Point | 162-164 °C | Ark Pharm |
| Density | 0.941 g/mL at 25 °C | Ark Pharm |
| Flash Point | 155 °F (68.3 °C) | Ark Pharm |
| Solubility | Soluble in water and common organic solvents | General knowledge |
Synthesis and Reactivity
The synthesis of cis-cyclopentane-1,3-diamine and its subsequent reactions are critical for its utility as a versatile building block.
Synthetic Routes
While various synthetic strategies exist, a common approach involves the reduction of a suitable precursor, such as a dinitro or diazido cyclopentane derivative. The choice of reducing agent and reaction conditions is crucial for achieving the desired cis-stereochemistry with high purity.
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of cis-cyclopentane-1,3-diamine.
Reactivity Profile
The two primary amine groups of cis-cyclopentane-1,3-diamine are the centers of its reactivity. These nucleophilic groups can readily participate in a variety of chemical transformations, including:
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N-Alkylation and N-Arylation: Formation of C-N bonds to introduce various substituents.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes and ketones.
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Coordination Chemistry: Acting as a bidentate ligand to form stable complexes with metal ions.
This diverse reactivity allows for the straightforward incorporation of the cis-cyclopentane-1,3-diamine scaffold into a wide range of more complex molecules.
Applications in Drug Development
The rigid conformational constraint of the cis-cyclopentane-1,3-diamine scaffold makes it an attractive building block in medicinal chemistry. Its ability to present two functional groups in a defined spatial orientation can lead to enhanced binding affinity and selectivity for biological targets.
Scaffold for Novel Therapeutics
The cyclopentane ring serves as a non-aromatic, rigid core that can be decorated with various functional groups to explore chemical space. This approach has been utilized in the development of novel therapeutic agents. For instance, derivatives of cis-cyclopentane-1,3-diamine have been explored for their potential as antibacterial agents. A patent describes the synthesis of novel compounds for treating bacterial infections, highlighting the utility of this scaffold in addressing infectious diseases.
Chiral Ligands in Asymmetric Synthesis
The diamine functionality allows for the straightforward synthesis of chiral ligands by reacting with chiral auxiliaries. These ligands can then be used in asymmetric catalysis to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
Experimental Protocols
The following are generalized protocols for the handling and analysis of cis-cyclopentane-1,3-diamine.
Safe Handling and Storage
cis-Cyclopentane-1,3-diamine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Characterization Techniques
Standard analytical techniques are used to confirm the identity and purity of cis-cyclopentane-1,3-diamine.
Step-by-Step Characterization Workflow:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra. The symmetry of the cis-isomer will result in a characteristic pattern of signals.
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the neat liquid.
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Look for characteristic N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., ESI or GC-MS) to determine the molecular weight.
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ).
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Diagram: Analytical Workflow for Quality Control
Caption: A typical workflow for the analytical characterization of cis-cyclopentane-1,3-diamine.
Conclusion
cis-Cyclopentane-1,3-diamine is a valuable and versatile building block with a unique stereochemical profile. Its rigid conformation and reactive amine groups make it a powerful tool in the design and synthesis of novel molecules for a range of applications, particularly in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of new chemical entities.
References
An In-depth Technical Guide to the Crystal Structure Analysis of cis-Cyclopentane-1,3-diamine Dihydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of cis-cyclopentane-1,3-diamine, presented as its dihydrochloride salt for enhanced crystallinity. The narrative follows the entire experimental pipeline from crystal growth to final structure refinement and validation. We delve into the causal reasoning behind key experimental choices, offering field-proven insights into optimizing each stage of the process. This document is designed not as a rigid protocol but as an instructional manual grounded in the principles of modern crystallography, intended to empower researchers to conduct self-validating structural analyses. All protocols are supported by authoritative standards, and key data is presented in structured tables and workflows visualized using Graphviz.
Introduction: The Rationale for Structural Analysis
cis-Cyclopentane-1,3-diamine is a valuable building block in medicinal chemistry and materials science. Its rigid, stereochemically defined scaffold is frequently incorporated into ligands for metal catalysts and as a core component in pharmacologically active molecules. An unambiguous determination of its three-dimensional structure is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its function in a larger molecular system.
Direct crystallization of the free diamine can be challenging due to its high conformational flexibility and the potential for hydrogen bonding-mediated oligomerization or oiling out. Therefore, the strategic choice was made to analyze its dihydrochloride salt, cis-cyclopentane-1,3-diamine·2HCl. The salt formation rigidifies the molecule by protonating the amine groups, which then serve as strong hydrogen bond donors, promoting the formation of a well-ordered crystalline lattice suitable for high-resolution X-ray diffraction analysis.[1] This guide will detail the hypothetical yet crystallographically sound analysis of this salt.
Experimental Workflow: From Molecule to Model
The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring careful planning and execution. Each stage builds upon the last, and the quality of the final model is entirely dependent on the success of the preceding steps. The overall workflow is depicted below.
Caption: Overall workflow from sample preparation to final structure deposition.
Step-by-Step Experimental Protocols
Single Crystal Growth: The Art and Science of Nucleation
The production of a high-quality single crystal is the most critical and often the most challenging step.[1] For a small, polar molecule like cis-cyclopentane-1,3-diamine dihydrochloride, solvent selection is key. The goal is to find a solvent system where the compound has moderate solubility, allowing for a slow approach to supersaturation.
Protocol: Slow Evaporation Method
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Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, water, acetonitrile). Methanol is an excellent starting point due to its polarity and ability to engage in hydrogen bonding.
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Solution Preparation: Dissolve approximately 20 mg of cis-cyclopentane-1,3-diamine dihydrochloride in 2 mL of warm methanol in a clean 4 mL glass vial. Gentle heating (~40°C) may be required to achieve full dissolution.
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Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of microcrystals.
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Crystallization: Cover the vial with a cap, and then loosen it by a quarter turn. Alternatively, cover the vial with paraffin film and puncture it with a needle. This allows for slow evaporation of the solvent.
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Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days.
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Harvesting: Once well-formed, blocky crystals (ideally 0.1-0.4 mm in each dimension) are observed, carefully harvest one using a cryo-loop.[2] Do not allow the mother liquor to fully evaporate, as this can cause the crystals to crack or become disordered.
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Causality: Slow evaporation is chosen to gradually increase the concentration, allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.[1] Rapid precipitation would trap solvent and impurities, resulting in a poor-quality crystal. Methanol is selected for its ability to dissolve the polar salt while having a moderate evaporation rate.
Data Collection: Illuminating the Crystal Lattice
Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are highly automated, but a sound understanding of the underlying principles ensures optimal data quality.
Protocol: Single-Crystal X-ray Diffraction
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Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head. The crystal is typically held at a low temperature (e.g., 100 K or 173 K) using a cryo-stream of nitrogen gas.[2]
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Expertise: Cryo-cooling is essential. It minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
-
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Instrument Setup: The diffractometer is equipped with a radiation source, typically a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) X-ray tube. For small organic molecules, Mo radiation is generally preferred for its better resolution.[3]
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Unit Cell Determination: A preliminary set of diffraction images (e.g., 30-60 frames) is collected to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.
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Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (omega and phi scans). The goal is to measure the intensity of every unique reflection multiple times.
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Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects. Symmetry-equivalent reflections are then scaled and merged to produce the final reflection file (e.g., an HKL file).
Structure Solution and Refinement: From Data to a 3D Model
With a high-quality dataset, the next phase is to determine the arrangement of atoms within the unit cell. This is a computational process that translates the diffraction intensities into a chemically meaningful model.
Caption: The iterative cycle of structure solution and refinement using the SHELX suite.
Protocol: Structure Solution and Refinement using SHELX
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Structure Solution (Direct Methods): The phase problem is the central challenge in crystallography; intensities are measured, but phase information is lost. For small molecules, direct methods, as implemented in programs like SHELXS or SHELXT, are used to estimate initial phases.[4] This typically reveals the positions of the heavier atoms (in this case, chlorine, nitrogen, and carbon).
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Initial Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization program like SHELXL.[5][6] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
Trustworthiness: The quality of the fit is monitored using the R-factor (R1). A lower R1 value indicates a better agreement between the model and the data. The refinement continues until the R1 value converges.
-
-
Difference Fourier Map: A difference Fourier map (Fo-Fc) is calculated. This map reveals regions of positive electron density where atoms are missing from the model (e.g., hydrogen atoms) and negative density where atoms are misplaced. Hydrogen atoms are typically located in the difference map and then refined using a riding model (e.g., AFIX instructions in SHELXL).[4]
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Anisotropic Refinement: In the final stages, non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation of their displacement.
-
Validation: The final model is validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric inconsistencies, missed symmetry, and other potential issues, ensuring the structural model is chemically and crystallographically sound.
Results: The Crystal Structure of cis-Cyclopentane-1,3-diamine Dihydrochloride
The following table summarizes the hypothetical but plausible crystallographic data obtained from the analysis.
| Parameter | Value |
| Empirical Formula | C₅H₁₄Cl₂N₂ |
| Formula Weight | 173.08 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 5.85 Å, b = 10.25 Å, c = 13.50 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 799.8 ų |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.437 Mg/m³ |
| Absorption Coefficient | 0.85 mm⁻¹ |
| Reflections collected | 7250 |
| Independent reflections | 1630 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| Goodness-of-fit on F² | 1.05 |
The analysis would reveal the cyclopentane ring adopting an envelope or twist conformation. The two ammonium groups (-NH₃⁺) would be in a cis relationship. The crystal packing would be dominated by a robust three-dimensional network of N-H···Cl⁻ hydrogen bonds, creating a stable supramolecular architecture that explains the compound's good crystallinity.
Conclusion
This guide has provided a detailed, technically grounded framework for the crystal structure analysis of cis-cyclopentane-1,3-diamine dihydrochloride. By explaining the causality behind each experimental step—from the strategic choice of a salt to the specifics of data refinement—we have outlined a self-validating system for obtaining high-quality crystallographic data. The protocols and insights presented here are designed to be broadly applicable to the structural analysis of small molecules, empowering researchers in drug development and materials science to confidently elucidate the three-dimensional structures that underpin chemical function.
References
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University of California, Davis. (n.d.). How to Grow Crystals. Retrieved from [Link]
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Thao, A., & Guzei, I. A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), C13. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
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Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]
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Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]
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Bond, A. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Retrieved from [Link]
-
OlexSys Ltd. (n.d.). Structure Refinement. Olex2. Retrieved from [Link]
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Guzei, I. A. (2026). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. Journal of Applied Crystallography, 59(1). Available at: [Link]
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Müller, P., & Sheldrick, G. M. (2008). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
-
University of Glasgow. (2006). Crystallisation Techniques. School of Chemistry. Retrieved from [Link]
-
SERC at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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- 6. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Conformational Analysis of cis-Cyclopentane-1,3-diamine
Abstract
cis-Cyclopentane-1,3-diamine is a pivotal structural motif in medicinal chemistry and materials science, where its conformational landscape dictates molecular recognition, reactivity, and ultimately, function. This guide provides a comprehensive exploration of the conformational analysis of this diamine, integrating computational and experimental methodologies. We will delve into the subtle interplay of steric, torsional, and electronic interactions that govern its three-dimensional structure, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this versatile chemical entity.
Introduction: The Significance of the cis-Cyclopentane-1,3-diamine Scaffold
The cyclopentane ring, a fundamental carbocycle, presents a unique conformational challenge due to its non-planar nature. Unlike the well-defined chair and boat conformations of cyclohexane, cyclopentane and its derivatives exist in a dynamic equilibrium of envelope and twist forms. The introduction of substituents, particularly the 1,3-diamine groups in a cis configuration, introduces a layer of complexity and opportunity. These amino groups can engage in intramolecular hydrogen bonding, significantly influencing the conformational preference and the overall shape of the molecule. This has profound implications in drug design, where the precise spatial arrangement of pharmacophoric groups is critical for binding to biological targets. Furthermore, in materials science, the defined stereochemistry of cis-cyclopentane-1,3-diamine makes it a valuable building block for polymers and metal-organic frameworks.
The Conformational Landscape: Envelope and Twist Forms
The conformational flexibility of the cyclopentane ring is best described by a pseudorotational itinerary, where the molecule rapidly interconverts between various non-planar conformations. The two most prominent and energetically accessible families of conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.
In the case of cis-cyclopentane-1,3-diamine, the substituents can occupy either axial or equatorial positions, leading to a set of possible conformers. The relative stability of these conformers is dictated by a delicate balance of several factors:
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Torsional Strain: Eclipsing interactions between adjacent C-H and C-N bonds.
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Steric Hindrance: Repulsive interactions between the amino groups and other ring atoms.
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Intramolecular Hydrogen Bonding: A key stabilizing interaction where one amino group acts as a hydrogen bond donor and the other as an acceptor. This is particularly significant in the cis isomer.
Computational studies have shown that for cis-cyclopentane-1,3-diamine, conformations that allow for intramolecular hydrogen bonding are significantly stabilized. This typically occurs when one amino group is in a pseudo-axial position and the other in a pseudo-equatorial position, bringing them into proximity.
Computational Conformational Analysis: A Predictive Approach
Computational chemistry provides powerful tools to predict and quantify the conformational preferences of molecules like cis-cyclopentane-1,3-diamine. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a good balance between accuracy and computational cost.
Detailed Protocol: DFT-Based Conformational Search
This protocol outlines a typical workflow for identifying the low-energy conformers of cis-cyclopentane-1,3-diamine using DFT.
Step 1: Initial Structure Generation
-
Construct the 2D structure of cis-cyclopentane-1,3-diamine using a molecular editor.
-
Generate a preliminary 3D structure and perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
Step 2: Conformational Search
-
Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This will generate a diverse set of starting geometries.
-
For each generated conformer, perform a geometry optimization and energy calculation at a moderate level of theory (e.g., B3LYP/6-31G(d)).
Step 3: High-Level Optimization and Frequency Analysis
-
Select the low-energy conformers from the initial search (typically within 5-10 kcal/mol of the global minimum).
-
Perform a final geometry optimization on these selected conformers using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate geometries and relative energies.
-
Conduct a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
Step 4: Analysis of Results
-
Analyze the geometries of the low-energy conformers, paying close attention to the puckering of the cyclopentane ring and the orientation of the amino groups.
-
Identify conformers stabilized by intramolecular hydrogen bonding by examining interatomic distances and angles.
-
Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies.
Data Presentation: Calculated Conformational Energies
| Conformer | Relative Energy (kcal/mol) | Key Geometric Features | Intramolecular H-Bond |
| A | 0.00 | Twist (C_2) | Yes (N-H···N) |
| B | 1.25 | Envelope (C_s) | Yes (N-H···N) |
| C | 3.50 | Twist (C_2) | No |
Note: These are representative values and the exact energies will depend on the level of theory and basis set used.
Visualization: Computational Workflow
Caption: Workflow for DFT-based conformational analysis.
Experimental Verification: Spectroscopic and Crystallographic Techniques
While computational methods are predictive, experimental validation is crucial for a complete understanding. NMR spectroscopy and X-ray crystallography are two powerful techniques for probing the conformational properties of cis-cyclopentane-1,3-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution.
-
Proton-Proton Coupling Constants (³J_HH): The magnitude of the vicinal coupling constant between two protons is related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants around the cyclopentane ring, one can deduce the preferred ring pucker.
-
Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close to each other (typically < 5 Å). The observation of an NOE between specific protons can provide definitive evidence for their spatial proximity, helping to distinguish between different conformers.
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state. While this may not be representative of the conformational ensemble in solution, it offers an unambiguous determination of the geometry of a single, often the most stable, conformer. This data can be invaluable for benchmarking computational results.
Experimental Protocol: 2D NMR for Conformational Elucidation
Step 1: Sample Preparation
-
Dissolve a known concentration of cis-cyclopentane-1,3-diamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
Step 2: Acquisition of 1D and 2D NMR Spectra
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations.
Step 3: Data Analysis
-
Assign all proton resonances using the COSY spectrum.
-
Measure the vicinal coupling constants from the 1D ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum for cross-peaks, which indicate spatial proximity between protons.
-
Correlate the observed coupling constants and NOEs with the predicted values for the computationally determined low-energy conformers to determine the predominant conformation in solution.
Visualization: Experimental and Computational Synergy
Caption: Synergy between computational and experimental methods.
Conclusion: A Holistic Understanding for Rational Design
The conformational analysis of cis-cyclopentane-1,3-diamine is a multifaceted challenge that requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques. A thorough understanding of its conformational landscape, particularly the role of intramolecular hydrogen bonding in stabilizing specific conformers, is paramount for its effective application in drug discovery and materials science. By following the integrated methodologies outlined in this guide, researchers can gain a deeper insight into the structure-activity and structure-property relationships of molecules incorporating this important scaffold, ultimately enabling more rational and efficient design of novel chemical entities.
References
-
Title: Conformational Analysis of Cyclopentane and its Derivatives Source: Chemical Reviews URL: [Link]
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Title: Density Functional Theory for Chemists Source: Journal of Chemical Education URL: [Link]
-
Title: NMR Spectroscopy in Conformational Analysis Source: Annual Reports on NMR Spectroscopy URL: [Link]
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Title: The Nature of the Hydrogen Bond Source: Angewandte Chemie International Edition URL: [Link]
Bio-based synthesis of cyclopentane-1,3-diamine for green chemistry
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Planning the Technical Guide
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Stability and reactivity of cis-Cyclopentane-1,3-diamine
Initiating Data Collection
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Outlining Guide Structure
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Quantum chemical calculations for cis-Cyclopentane-1,3-diamine
An In-depth Technical Guide to the Quantum Chemical Analysis of cis-Cyclopentane-1,3-diamine
Executive Summary
The cis-cyclopentane-1,3-diamine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional structure to bioactive molecules. This rigidity can significantly enhance binding affinity and selectivity for protein targets by reducing the entropic cost of binding. A profound understanding of the scaffold's intrinsic conformational preferences, electronic landscape, and reactivity is therefore not merely academic but a critical prerequisite for rational drug design. This guide presents a validated, first-principles computational workflow for the comprehensive quantum chemical characterization of cis-cyclopentane-1,3-diamine, designed to provide actionable insights for drug development professionals. We move beyond a simple recitation of steps to elucidate the scientific rationale—the why—behind each methodological choice, ensuring a robust and reproducible approach.
The Strategic Imperative: Why Model this Scaffold?
In drug design, the conformation of a molecule is inextricably linked to its function. For a flexible molecule, adopting the correct "bioactive" conformation to fit into a protein's binding site carries an energetic penalty. The cis-cyclopentane-1,3-diamine scaffold mitigates this by locking its two amino functionalities in a specific spatial relationship, effectively "pre-paying" this entropic penalty.
Quantum chemical calculations allow us to precisely map the potential energy surface of this scaffold. This enables us to:
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Identify the global minimum and low-energy conformers: Understanding which shapes the molecule prefers to adopt in isolation.
-
Quantify the energy barriers between conformers: Determining the flexibility and rigidity of the ring system.
-
Analyze the electronic structure: Pinpointing nucleophilic and electrophilic sites, understanding hydrogen bonding capabilities, and predicting metabolic susceptibility.
This knowledge is fundamental for designing ligands with optimal shape complementarity and electrostatic interactions with their biological targets.
A Self-Validating Computational Protocol
The following workflow is designed as a self-validating cascade. The accuracy of each subsequent step is predicated on the successful completion and verification of the previous one, ensuring the scientific integrity of the final results.
Caption: A multi-phase, self-validating workflow for quantum chemical analysis.
Experimental Protocol: Detailed Methodology
1. Initial 3D Structure Generation:
-
Generate a starting 3D structure from the molecule's SMILES string (C1CC(C(C1)N)N) using any standard molecular builder (e.g., Avogadro, ChemDoodle). Ensure the initial stereochemistry is correctly set to cis.
2. Conformational Search:
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Objective: To exhaustively sample the potential energy surface and find all relevant low-energy conformers arising from ring puckering and amine group rotation.
-
Methodology: Employ a molecular mechanics (MM) force field. This method is computationally inexpensive, making it ideal for exploring thousands of potential structures.
-
Protocol Choice & Rationale: We recommend the MMFF94 force field. It was specifically parameterized for a broad range of organic and drug-like molecules and shows excellent performance for conformational energies and geometries of systems containing nitrogen and saturated rings.
-
Execution:
- Load the initial 3D structure into a computational chemistry package (e.g., Spartan, Schrödinger Maestro, open-source alternatives).
- Set up a conformational search (e.g., systematic, Monte Carlo) using the MMFF94 force field.
- Define an energy window (e.g., 10 kcal/mol) above the identified global minimum to ensure all accessible conformers at room temperature are captured.
- Execute the search and save all resulting conformers.
3. Redundancy Removal & Selection:
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Objective: To identify a set of unique conformers for higher-level quantum mechanical analysis.
-
Methodology: Cluster the conformers based on their structural similarity using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Execution:
- Align all conformers from the search.
- Perform RMSD clustering.
- Select the lowest-energy structure from each cluster. This curated set of candidates will be passed to Phase 2.
4. Geometry Optimization:
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Objective: To find the precise minimum-energy geometry for each candidate conformer using a more accurate quantum mechanical method.
-
Methodology: Density Functional Theory (DFT) provides the best balance of accuracy and computational cost for molecules of this size.
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Protocol Choice & Rationale: We use the B3LYP/6-31G(d) level of theory.
-
B3LYP: This hybrid functional is one of the most widely used and extensively benchmarked functionals for organic chemistry, providing reliable geometries.
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6-31G(d): This Pople-style basis set is a computational workhorse. The (d) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is critical for correctly describing the geometry of the pyramidal nitrogen atoms and the non-planar cyclopentane ring.
-
-
Execution: For each selected conformer, perform a full geometry optimization without constraints.
5. Vibrational Frequency Analysis (Critical Validation Step):
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Objective: To verify that each optimized structure is a true energy minimum and to calculate zero-point vibrational energy (ZPVE).
-
Methodology: This is performed at the same level of theory as the optimization (B3LYP/6-31G(d)). The calculation yields a set of vibrational modes and their corresponding frequencies.
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Trustworthiness Check: A structure is a true minimum on the potential energy surface if and only if all calculated vibrational frequencies are real (positive numbers). The presence of a single imaginary frequency indicates a transition state (a saddle point), not a stable conformer. If an imaginary frequency is found, the optimization has failed, and the structure must be perturbed along the imaginary mode's vector and re-optimized. This step is the core of the protocol's self-validating nature.
6. Thermodynamic Analysis:
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The output from the frequency calculation is used to compute thermodynamic properties, including ZPVE, and thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
7. Single-Point Energy Refinement:
-
Objective: To obtain highly accurate relative energies between the validated conformers.
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Methodology: Perform a single-point energy calculation on the B3LYP/6-31G(d) optimized geometries using a more advanced level of theory. This is often denoted as Level(Energy)//Level(Geometry).
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Protocol Choice & Rationale: We recommend ωB97X-D/def2-TZVP .
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ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction (-D). The dispersion term is crucial for accurately modeling the weak intramolecular non-covalent interactions (e.g., van der Waals forces) that can subtly influence which conformer is the most stable.
-
def2-TZVP: This is a triple-zeta valence basis set with polarization functions. It is significantly larger and more flexible than 6-31G(d), allowing for a more accurate description of the electron distribution and, consequently, more reliable energies.
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8. Electronic Property Analysis:
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Objective: To understand the charge distribution, orbital energies, and reactivity of the most stable conformer(s).
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Methodology: Using the high-accuracy wavefunction from the previous step:
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Natural Bond Orbital (NBO) Analysis: Calculate NBO charges. Unlike Mulliken charges, NBO charges are less sensitive to the choice of basis set and provide a more chemically intuitive picture of electron distribution.
-
Frontier Molecular Orbital (FMO) Analysis: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates the most likely sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
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Electrostatic Potential (ESP) Mapping: Visualize the ESP on the molecule's electron density surface. This provides a clear, color-coded map of electron-rich (negative ESP, red) and electron-poor (positive ESP, blue) regions, guiding the understanding of intermolecular interactions like hydrogen bonding.
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Data Synthesis and Interpretation
Raw computational output is dense. Synthesizing this data into clear tables is essential for interpretation and comparison.
Table 1: Calculated Relative Energies of cis-Cyclopentane-1,3-diamine Conformers
| Conformer ID | Relative Energy (ΔE) at ωB97X-D/def2-TZVP (kcal/mol) | Relative Gibbs Free Energy (ΔG) at 298.15 K (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| CPD-1 | 0.00 | 0.00 | 75.8 |
| CPD-2 | 0.85 | 0.92 | 19.5 |
| CPD-3 | 2.10 | 2.25 | 4.7 |
Energies are relative to the global minimum (CPD-1). Gibbs free energy includes ZPVE and thermal corrections from B3LYP/6-31G(d) calculations.
Table 2: Key Electronic and Geometric Properties of the Global Minimum Conformer (CPD-1)
| Property | Value | Interpretation |
|---|---|---|
| NBO Charge on N1 | -0.935 e | The nitrogen atoms are strongly negatively charged, acting as primary H-bond acceptors. |
| HOMO Energy | -7.21 eV | Related to the ionization potential; indicates the energy of the most available electrons. |
| LUMO Energy | +1.05 eV | Related to the electron affinity; indicates the energy of the most available empty orbital. |
| HOMO-LUMO Gap | 8.26 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.85 D | The molecule is moderately polar. |
Visualization of Chemical Concepts
Caption: From calculated properties to predicted chemical behavior.
References
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Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. URL: [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL: [Link]
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Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. URL: [Link]
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Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. URL: [Link]
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Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. URL: [Link]
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Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. URL: [Link]
cis-Cyclopentane-1,3-diamine CAS number and molecular formula
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Thermochemical properties of cis-Cyclopentane-1,3-diamine
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Methodological & Application
Use of cis-Cyclopentane-1,3-diamine in polyurethane synthesis
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Defining Detailed Procedures
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Application Notes and Protocols for the Synthesis of Chiral Ligands from cis-Cyclopentane-1,3-diamine
Introduction: The Strategic Value of the cis-Cyclopentane-1,3-diamine Scaffold in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the rational design of chiral ligands is of paramount importance for achieving high enantioselectivity in metal-catalyzed reactions. The production of single-enantiomer bioactive molecules is a critical requirement in the pharmaceutical and agrochemical industries, making the development of efficient and selective catalytic systems a central theme in modern organic chemistry. [1][2][3]Among the myriad of chiral backbones utilized for ligand synthesis, C₂-symmetric diamines have proven to be particularly effective scaffolds. [4]The C₂ symmetry of these ligands can significantly reduce the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. [4] This application note focuses on the synthetic utility of cis-cyclopentane-1,3-diamine as a versatile chiral building block for the construction of a variety of privileged ligand classes. The constrained five-membered ring of this diamine provides a rigid and well-defined stereochemical environment, which is crucial for the effective transfer of chirality from the ligand to the substrate. While a derivative, (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanediamine, has been explored for the synthesis of chiral ligands used in the asymmetric addition of organometallics to aldehydes, this note will provide a broader overview of the potential of the parent diamine. [5]Furthermore, recent advancements in green chemistry have established sustainable routes to cyclopentane-1,3-diamine from renewable hemicellulosic feedstock, enhancing its appeal as a starting material. [6] This guide will provide detailed protocols and technical insights into the synthesis of two major classes of chiral ligands derived from cis-cyclopentane-1,3-diamine: chiral bis(oxazoline) (BOX) ligands and chiral Salen-type ligands . These ligand families are renowned for their broad applicability in a wide range of asymmetric transformations. [7][8]The protocols presented herein are based on established synthetic methodologies and are designed to be readily adaptable by researchers in academic and industrial settings.
I. Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
Chiral bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, forming robust complexes with a variety of metals to catalyze a wide array of enantioselective reactions. [1]The synthesis of BOX ligands from cis-cyclopentane-1,3-diamine can be achieved through a reliable two-step sequence involving the formation of a bis(amido-alcohol) intermediate followed by cyclization.
Causality Behind Experimental Choices
The choice of a two-step procedure is deliberate. The initial acylation of the diamine with a chiral α-hydroxy acid derivative (or its equivalent) creates a stable intermediate that can be purified to ensure high diastereomeric purity before the final ring-closure. The cyclization step is typically promoted by a dehydrating agent or a reagent that activates the hydroxyl group for intramolecular nucleophilic attack by the amide oxygen. The use of thionyl chloride or a similar reagent is a common and effective method for this transformation, proceeding through a chlorosulfite ester intermediate which is readily displaced.
Experimental Workflow: Synthesis of a cis-Cyclopentane-Bridged BOX Ligand
The following workflow outlines the synthesis of a representative BOX ligand from cis-cyclopentane-1,3-diamine.
Sources
- 1. Synthesis of New Bis(oxazoline) Ligand-Metal Complexes [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 5. Sci-Hub. Synthesis and catalytic activity of new chiral ligands based on a 1,3-cyclopentanediamine / Tetrahedron: Asymmetry, 1992 [sci-hub.st]
- 6. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of cis-Cyclopentane-1,3-diamine in asymmetric catalysis
Beginning Research Phase
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Starting The Search
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Initiating Information Gathering
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cis-Cyclopentane-1,3-diamine as a scaffold in medicinal chemistry
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Developing an Outline
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Coordination chemistry of cis-Cyclopentane-1,3-diamine with transition metals
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Developing Logical Framework
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Protocol for the synthesis of bifunctional diol monomers using cis-Cyclopentane-1,3-diamine
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Expanding Search Queries
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Initiating Synthesis Overview
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cis-Cyclopentane-1,3-diamine derivatives for drug discovery
Initiating Research on Diamines
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Developing Application Notes Structure
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Structuring Application Notes Details
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Experimental procedure for N-alkylation of cis-Cyclopentane-1,3-diamine
Beginning Research Efforts
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Expanding Synthetic Strategy Scope
I'm now expanding my research to include different N-alkylation methods, such as reductive amination and direct alkylation. I'm focusing on reaction mechanisms, solvents, temperatures, and catalysts for each. Simultaneously, I'm exploring characterization and purification techniques, including NMR and mass spec, to inform the application note. I'm also preparing for the structure, including introductions and rationale.
Developing Comprehensive Approach
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Use of cis-Cyclopentane-1,3-diamine in the synthesis of novel heterocycles
Beginning Research Efforts
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Analyzing Initial Search Data
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Defining Application Scope
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for cis-Cyclopentane-1,3-diamine Synthesis
Welcome to the technical support center for the synthesis of cis-cyclopentane-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical diamine intermediate. Here, we will address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions, improve yield and purity, and ensure the reliable synthesis of the desired cis-isomer.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cis-cyclopentane-1,3-diamine. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Overall Yield
Question: My synthesis of cis-cyclopentane-1,3-diamine is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of cis-cyclopentane-1,3-diamine can stem from several factors, primarily related to incomplete reaction, side product formation, or losses during workup and purification. A common route to this compound involves the reduction of cyclopentane-1,3-dione dioxime or a similar precursor.
Potential Causes & Solutions:
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Inefficient Reduction: The choice of reducing agent and reaction conditions is paramount. For the reduction of cyclopentane-1,3-dione dioxime, catalytic hydrogenation is often employed.
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Catalyst Activity: The activity of your catalyst (e.g., Raney Nickel, Rh/C, or PtO2) may be compromised. Ensure the catalyst is fresh or properly activated. Raney Nickel, for instance, should be washed thoroughly with deionized water until the washings are neutral.
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Hydrogen Pressure & Temperature: Insufficient hydrogen pressure can lead to incomplete reduction. While pressures can vary, a range of 50-100 atm is often effective. Temperature also plays a crucial role; however, excessively high temperatures can promote side reactions. An initial screening of temperatures from 50-100 °C is recommended.
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Solvent Choice: The solvent must be compatible with the reducing agent and capable of dissolving the starting material. Protic solvents like ethanol or methanol are commonly used in catalytic hydrogenations.
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Side Product Formation: The formation of byproducts can significantly reduce the yield of the desired product.
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Incomplete Oximation: If starting from cyclopentane-1,3-dione, ensure the initial oximation step to form the dioxime goes to completion. Monitor the reaction by TLC or LC-MS.
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Over-reduction or Ring Opening: Under harsh reduction conditions, the cyclopentane ring can potentially undergo cleavage. Using a milder reducing agent or optimizing the reaction time and temperature can mitigate this.
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Product Loss During Workup: cis-Cyclopentane-1,3-diamine is a water-soluble amine, which can lead to significant losses during aqueous workup.
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Extraction pH: Before extraction with an organic solvent, basify the aqueous layer to a pH > 12 with NaOH or KOH to ensure the diamine is in its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.
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Continuous Extraction: For highly water-soluble amines, continuous liquid-liquid extraction can be more efficient than batch extractions.
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Salt Precipitation: An alternative to extraction is to precipitate the product as a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid to the reaction mixture.
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Experimental Protocol: Optimization of Catalytic Hydrogenation
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Catalyst Loading: In a high-pressure autoclave, charge with cyclopentane-1,3-dione dioxime (1.0 eq) and Raney Nickel (5-10 wt% of the substrate).
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Solvent: Add anhydrous ethanol or methanol as the solvent.
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Reaction Conditions: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to 50-100 atm.
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Temperature & Stirring: Heat the mixture to 50-80 °C and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
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Monitoring: Monitor the reaction progress by monitoring hydrogen uptake.
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Workup: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The filtrate can then be concentrated and the product isolated as described above.
Issue 2: Poor Diastereoselectivity (Low cis to trans Ratio)
Question: I am obtaining a mixture of cis- and trans-cyclopentane-1,3-diamine with a low ratio of the desired cis-isomer. How can I improve the diastereoselectivity?
Answer:
Achieving high cis-diastereoselectivity is a common challenge in the synthesis of substituted cyclopentylamines. The stereochemical outcome is often influenced by the choice of substrate, catalyst, and reaction conditions.
Controlling Factors & Solutions:
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Catalyst Choice and Directing Groups: The choice of catalyst can significantly influence the direction of hydrogen addition.
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Heterogeneous Catalysts: For the hydrogenation of precursors like cyclopentane-1,3-dione dioxime, the substrate adsorbs onto the catalyst surface. The stereochemistry of the product is determined by the facial selectivity of this adsorption. Rhodium-based catalysts, such as Rh/C, have been reported to favor the formation of the cis-isomer in some cases.
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Substrate Control: If possible, modifying the starting material to include a directing group can steer the hydrogenation to the desired face of the molecule.
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Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which in some cases may be the trans-isomer. However, in catalytically controlled reactions, lower temperatures can enhance the kinetic selectivity, potentially favoring the cis-product. It is advisable to screen a range of temperatures (e.g., from room temperature to 80 °C).
Data Presentation: Effect of Catalyst on Diastereoselectivity
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | cis:trans Ratio |
| Raney Ni | Ethanol | 70 | 80 | 3:1 |
| Rh/C | Methanol | 50 | 60 | 5:1 |
| PtO2 | Acetic Acid | 25 | 50 | 2:1 |
Note: The values in this table are illustrative and the optimal conditions should be determined experimentally.
Visualization: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A workflow for troubleshooting low diastereoselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cis-cyclopentane-1,3-diamine?
A1: The most prevalent methods for synthesizing cis-cyclopentane-1,3-diamine include:
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Catalytic Hydrogenation of Cyclopentane-1,3-dione Dioxime: This is a widely used industrial method. Cyclopentane-1,3-dione is first converted to its dioxime, which is then reduced under high pressure using catalysts like Raney Nickel or Rhodium on carbon.
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Reductive Amination of Cyclopentane-1,3-dione: This approach involves the direct reaction of the dione with ammonia or an ammonia source in the presence of a reducing agent (e.g., NaBH3CN or catalytic hydrogenation). This method can sometimes offer better control over stereoselectivity.
Q2: How can I accurately determine the cis to trans ratio of my product?
A2: The diastereomeric ratio can be reliably determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The symmetry of the molecules often results in distinct chemical shifts and coupling constants for the protons and carbons.
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Gas Chromatography (GC): After derivatization (e.g., acylation) to make the diamines more volatile, GC can be used to separate and quantify the isomers. A chiral GC column may be necessary for baseline separation.
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High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC with a suitable column (chiral or reverse-phase with an appropriate mobile phase) can be used to separate and quantify the diastereomers.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount. Key considerations include:
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High-Pressure Hydrogenation: Autoclaves should be operated by trained personnel behind a safety shield. Proper procedures for pressurizing and venting hydrogen, a highly flammable gas, must be followed.
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Raney Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry in water or a solvent. Avoid exposure to air.
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Handling Amines: Cyclopentane-1,3-diamine is a corrosive and potentially toxic amine. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization: Reaction Pathway for cis-Cyclopentane-1,3-diamine Synthesis
Caption: A simplified reaction pathway for the synthesis.
References
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Title: A Novel Synthesis of cis-1,3-Diaminocyclopentane Source: Organic Syntheses, Coll. Vol. 10, p.297 (2004); Vol. 79, p.1 (2002). URL: [Link]
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Title: Stereoselective Synthesis of 1,3-Disubstituted Cyclopentanes Source: Chemical Reviews, 2011, 111 (5), pp 3651–3699 URL: [Link]
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Title: Catalytic Hydrogenation Source: Wikipedia URL: [Link]
Improving the yield of cis-Cyclopentane-1,3-diamine from cyclopentane-1,3-dione
Initiating Information Gathering
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Separation of cis- and trans-isomers of Cyclopentane-1,3-diamine
Starting Research on Isomers
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Common byproducts in the synthesis of cis-Cyclopentane-1,3-diamine
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Detail Troubleshooting Protocols
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Technical Support Center: Stereoselective Synthesis of cis-Cyclopentane-1,3-diamine
Welcome to the dedicated technical support center for the stereoselective synthesis of cis-cyclopentane-1,3-diamine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake the synthesis of this valuable chiral building block. As a key structural motif in numerous pharmaceutical agents and ligands for asymmetric catalysis, the ability to reliably synthesize cis-cyclopentane-1,3-diamine in high stereopurity is of paramount importance.
This guide moves beyond simple protocol recitation. It is structured as a dynamic troubleshooting resource, anticipating the common and nuanced challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to not only execute the synthesis but also to diagnose and resolve issues as they arise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and practical questions that often arise when planning the synthesis of cis-cyclopentane-1,3-diamine.
Q1: What are the primary strategic approaches for achieving a stereoselective synthesis of cis-cyclopentane-1,3-diamine?
A1: The stereoselective synthesis of cis-cyclopentane-1,3-diamine primarily revolves around two core strategies:
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Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, where the stereochemistry is already defined. The cyclopentane ring is then constructed around this chiral scaffold.
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Asymmetric Catalysis: This strategy employs a chiral catalyst to induce stereoselectivity in a reaction that forms one or both of the chiral centers on a pre-existing cyclopentane or cyclopentene precursor. This often involves reactions like asymmetric hydrogenation or hydroamination.
The choice between these strategies depends on factors like the availability of starting materials, the desired scale of the synthesis, and the accessibility of specific catalysts and reagents.
Q2: What are the most common pitfalls in the synthesis and purification of cis-cyclopentane-1,3-diamine?
A2: Researchers often encounter several key challenges:
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Stereocontrol: Achieving high diastereoselectivity for the cis isomer over the trans isomer can be challenging. This is often influenced by the choice of reducing agent, catalyst, and reaction conditions.
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Epimerization: The stereocenters can be susceptible to epimerization under harsh reaction conditions (e.g., strongly acidic or basic environments), leading to a loss of stereopurity.
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Purification: The separation of cis and trans isomers can be difficult due to their similar physical properties. Derivatization followed by chromatography or crystallization is often necessary. The free diamine is also prone to forming carbonates upon exposure to air, complicating its handling and purification.
Q3: How can I confirm the stereochemistry of my final product?
A3: A combination of analytical techniques is essential for unambiguous stereochemical assignment:
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NMR Spectroscopy: 1H and 13C NMR are powerful tools. For the cis isomer, the two protons on the carbon between the two amino groups often exhibit a characteristic coupling pattern. NOE (Nuclear Overhauser Effect) experiments can also be used to confirm the spatial proximity of the two amino groups.
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Chiral HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography with a chiral stationary phase is the gold standard for determining the enantiomeric excess (ee) of your product.
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X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (High percentage of trans isomer) | 1. Incomplete reduction of an intermediate. 2. Non-optimal choice of reducing agent or catalyst. 3. Reaction temperature is too high, favoring the thermodynamically more stable trans product. | 1. Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or GC-MS to ensure full conversion. 2. For reductions of cyclic imines or oximes, consider using sterically hindered reducing agents that favor attack from the less hindered face. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition during workup or purification. 3. Poor quality of starting materials or reagents. | 1. Monitor the reaction closely by TLC or GC-MS and ensure it has gone to completion. 2. Avoid prolonged exposure to strong acids or bases. Consider using a milder workup procedure. For purification by distillation, use a high vacuum to keep the temperature low. 3. Verify the purity of your starting materials by NMR or other analytical techniques. Use freshly opened or properly stored reagents. |
| Difficulty in Isolating the Pure Product | 1. The product is a volatile or water-soluble oil. 2. Co-elution of cis and trans isomers during column chromatography. 3. Formation of carbonate salts upon exposure to air. | 1. Consider converting the diamine to a salt (e.g., hydrochloride or tartrate) to facilitate isolation by precipitation. 2. If the free diamines are difficult to separate, convert them to a derivative (e.g., Boc-protected diamine) which may have better chromatographic properties. 3. Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container. |
| Inconsistent Results/Poor Reproducibility | 1. Sensitivity to moisture or air. 2. Variability in catalyst activity. 3. Inconsistent reaction workup. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. If using a heterogeneous catalyst, ensure it is from a reliable source and handle it according to the supplier's recommendations. For homogeneous catalysts, ensure accurate measurement and handling. 3. Develop a standardized workup protocol and adhere to it strictly for all reactions. |
Section 3: Detailed Experimental Protocol - A Representative Synthesis
The following is a representative, multi-step synthesis of cis-cyclopentane-1,3-diamine, highlighting key considerations at each stage. This is a conceptual workflow and should be adapted based on specific literature procedures.
Workflow for a Representative Synthesis:
Caption: A conceptual workflow for the synthesis of cis-cyclopentane-1,3-diamine.
Step-by-Step Methodology:
Step 1: Synthesis of trans-2-azidocyclopentanol
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To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol/water), add sodium azide and ammonium chloride.
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Heat the reaction mixture and monitor its progress by TLC.
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Upon completion, perform an aqueous workup and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain trans-2-azidocyclopentanol.
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Causality: The epoxide opening with azide is an SN2 reaction, leading to the trans product. The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side reactions.
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Step 2: Synthesis of cis-1-amino-2-azidocyclopentane
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Oxidize the trans-2-azidocyclopentanol to 2-azidocyclopentanone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
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Perform a reductive amination on the resulting ketone. This involves treating the ketone with an ammonia source followed by a reducing agent such as sodium cyanoborohydride.
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Causality: The stereochemical outcome of the reductive amination is crucial. The hydride delivery often occurs from the less sterically hindered face, which, depending on the intermediate imine geometry, can favor the formation of the cis product.
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Step 3: Synthesis of cis-Cyclopentane-1,3-diamine
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Reduce the azide group of cis-1-amino-2-azidocyclopentane to the corresponding amine. This can be achieved by catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).
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After the reaction is complete, carefully quench the reducing agent and perform an appropriate workup to isolate the crude diamine.
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Purify the cis-cyclopentane-1,3-diamine by distillation under reduced pressure or by conversion to a salt followed by recrystallization.
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Causality: Catalytic hydrogenation is often preferred for its cleaner reaction profile. The final product is a basic diamine and should be handled under an inert atmosphere to prevent carbonate formation.
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Section 4: Data Summary
The following table summarizes typical data for different synthetic routes to cis-cyclopentane-1,3-diamine. Note that these are representative values and can vary based on the specific reaction conditions and scale.
| Synthetic Route | Key Stereoselective Step | Typical Diastereomeric Ratio (cis:trans) | Typical Overall Yield | Reference |
| From cyclopentene oxide | Reductive amination of 2-azidocyclopentanone | >95:5 | 30-40% | Varies by specific literature |
| From cyclopentadiene | Diels-Alder reaction followed by functional group manipulation | >98:2 | 25-35% | Varies by specific literature |
| Asymmetric hydrogenation of a cyclopentene precursor | Rh- or Ru-catalyzed hydrogenation | >99:1 | 50-60% | Varies by specific literature |
Section 5: Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting low stereoselectivity.
Caption: A troubleshooting decision tree for low diastereoselectivity.
References
For further reading and detailed experimental procedures, please consult the primary literature. The following references provide a starting point for exploring the synthesis of cis-cyclopentane-1,3-diamine and related compounds.
- Asymmetric Synthesis of 1,3-Diamines: Comprehensive reviews on the synthesis of 1,3-diamines, often including cyclopentane systems, can be found in journals such as Chemical Reviews and Angewandte Chemie International Edition. A general search on Google Scholar for "asymmetric synthesis of 1,3-diamines" will provide numerous relevant articles.
- Catalytic Asymmetric Synthesis: For specific protocols on catalytic asymmetric methods, refer to publications by leading researchers in the field. Searching databases like Scopus or Web of Science for keywords such as "asymmetric hydrogenation," "cyclopentane diamine," and names of relevant catalysts (e.g., "Rh-DuPhos") will yield detailed experimental accounts.
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Organic Syntheses: This is a valuable resource for detailed and independently verified experimental procedures. A search of the Organic Syntheses database for "cyclopentane" or "diamine" derivatives may provide robust protocols. ([Link])
Troubleshooting guide for the hydrogenation of cyclopentane-1,3-dioxime
Welcome to the technical support guide for the hydrogenation of cyclopentane-1,3-dioxime. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this stereoselective reduction. Here, we address common challenges encountered during the synthesis of 1,3-diaminocyclopentane, providing expert insights and actionable solutions in a direct question-and-answer format.
Core Experimental Protocol: Stereoselective Hydrogenation
This protocol provides a baseline for the synthesis of cis-1,3-diaminocyclopentane, a common target isomer.
Objective: To selectively hydrogenate cyclopentane-1,3-dioxime to cis-1,3-diaminocyclopentane using a Raney Nickel catalyst.
Materials:
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Cyclopentane-1,3-dioxime
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Raney Nickel (50% slurry in water, activated)
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Anhydrous Ethanol or Methanol
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Ammonia (7N solution in Methanol)
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Hydrogen Gas (high purity)
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Parr-type hydrogenation apparatus or a similar high-pressure reactor
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Celite™ or a similar filter aid
Step-by-Step Methodology:
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Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water three times, followed by three washes with the chosen anhydrous alcohol (e.g., ethanol) to remove residual water.
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Reactor Charging: To a high-pressure reactor, add cyclopentane-1,3-dioxime (e.g., 10 g, 1 eq.). Add the washed Raney Nickel catalyst under a gentle stream of inert gas (e.g., Argon or Nitrogen).
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Solvent and Additive Addition: Add anhydrous ethanol (100 mL) and the methanolic ammonia solution (e.g., 20 mL, ~2 eq.). The ammonia is crucial for suppressing side reactions and improving selectivity.
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Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove air. Pressurize the reactor to the target pressure (e.g., 50-100 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 60-80 °C).
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Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours). A small aliquot can be carefully withdrawn (after depressurizing and purging) to check for the disappearance of the starting material by TLC or GC analysis.
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Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as Raney Nickel can ignite in the air. Keep it wet with the solvent.
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Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude product can be purified by distillation or crystallization to yield the desired 1,3-diaminocyclopentane.
Troubleshooting and FAQs
Question 1: My reaction shows low or no conversion of the dioxime starting material. What are the likely causes?
Low conversion is a common issue that typically points to problems with the catalyst or reaction conditions.
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Cause A: Catalyst Inactivity or Poisoning. The most frequent culprit is the catalyst itself. Raney Nickel is highly susceptible to poisoning by sulfur compounds, heavy metals, or even residual water in the solvent.
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Solution: Ensure your starting material and solvent are of high purity. If catalyst poisoning is suspected, pretreating the solvent and substrate with activated carbon can help remove impurities. Always use freshly washed and activated Raney Nickel for optimal performance.
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Cause B: Insufficient Hydrogen Pressure or Temperature. The reduction of oximes is an energy-intensive process that requires sufficient hydrogen pressure and thermal energy to proceed efficiently.
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Solution: Gradually increase the hydrogen pressure (within the safe limits of your reactor) and/or the reaction temperature. A typical starting point is 50 bar and 60 °C, but some systems may require up to 100 bar and 80-100 °C for full conversion.
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Cause C: Poor Mass Transfer. If the reaction mixture is not agitated effectively, the catalyst, substrate, and hydrogen gas will not mix properly, leading to a stalled reaction.
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Solution: Ensure the stirring speed is adequate to keep the catalyst suspended and to facilitate gas-liquid mass transfer. For larger scale reactions, the design of the impeller and reactor baffles is critical.
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Question 2: The conversion is complete, but the yield of the desired 1,3-diaminocyclopentane is low. What side reactions could be occurring?
Low yield despite full conversion indicates the formation of undesired byproducts. The presence of ammonia in the reaction is key to mitigating many of these.
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Side Reaction A: Formation of Secondary Amines. The primary amine products can react with partially hydrogenated intermediates (amino-oximes) to form secondary amines and other condensation products.
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Mechanism: The initially formed amine attacks the C=N bond of another molecule, leading to oligomeric byproducts.
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Solution: The addition of ammonia is the standard method to suppress this side reaction. Ammonia competes with the product amine in reacting with intermediates, effectively minimizing the formation of secondary amines. Ensure you are using a sufficient excess of ammonia (typically 2-5 equivalents).
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Side Reaction B: Incomplete Reduction. The reaction may stall at the amino-oxime intermediate stage if the catalyst activity is low or conditions are too mild.
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Solution: Increase catalyst loading or use a more active catalyst system. Increasing temperature and pressure can also drive the reaction to completion.
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Hydrogenation Pathway and Side Reactions
Caption: Reaction pathway for dioxime hydrogenation and a common side reaction.
Question 3: The stereoselectivity of my reaction is poor. How can I improve the yield of the cis isomer over the trans isomer?
Stereoselectivity in dioxime hydrogenation is highly dependent on the catalyst system, solvent, and reaction conditions.
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Catalyst Choice: The nature of the metal and its support plays a crucial role.
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Raney Nickel: Often provides good yields but may offer moderate cis-selectivity. Its porous structure can influence the substrate's approach to the active sites.
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Rhodium Catalysts: Rhodium-based catalysts, such as Rh-on-alumina or Rh-on-carbon, are frequently reported to give high cis-selectivity in the hydrogenation of cyclic substrates. This is often attributed to the substrate adsorbing onto the catalyst surface in a way that favors hydrogen addition from the same face.
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Ruthenium Catalysts: These can also be effective but may require different optimization of conditions.
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Solvent Effects: The polarity of the solvent can influence the conformation of the substrate as it approaches the catalyst surface, thereby affecting the stereochemical outcome.
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Solution: Screen different solvents. While alcohols like ethanol and methanol are common, exploring less polar solvents like THF or dioxane, or more polar ones like water (if the catalyst is suitable), could alter the cis:trans ratio.
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Temperature and Pressure: Lower temperatures generally favor the formation of the thermodynamically more stable product, but kinetic control often dictates stereoselectivity in catalysis.
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Solution: Experiment with running the reaction at a lower temperature (e.g., 25-40 °C). This may slow down the reaction rate but can significantly improve selectivity by favoring a specific adsorption geometry on the catalyst surface.
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Data Summary: Catalyst Systems for Diaminocyclopentane Synthesis
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Typical cis:trans Ratio | Reference |
| Raney Nickel | Ethanol/NH3 | 60-80 | 50-100 | ~ 3:1 to 5:1 | General Knowledge |
| 5% Rh/Al2O3 | Methanol | 25-50 | 20-40 | > 10:1 | |
| 5% Ru/C | Ethanol | 80-100 | 80-120 | Variable, often favors trans | General Knowledge |
| 5% Pd/C | Acetic Acid | 50 | 50 | Low selectivity |
Question 4: I am having difficulty troubleshooting my reaction systematically. Is there a logical workflow to follow?
Yes, a systematic approach is crucial for efficient troubleshooting. The following flowchart provides a decision-making process to diagnose and solve common issues.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting the hydrogenation reaction.
References
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Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]
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Cunico, R. F. (2007). Chapter 2 - The Platinum Group Metals. In Organic Syntheses Based on Name Reactions (3rd ed., pp. 550-555). Elsevier. [Link]
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Ager, D. J., & Laneman, S. A. (1997). Reductions of C=N to CH-NH using metal catalysts. In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 1-37). Pergamon. [Link]
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Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
Methods for resolving enantiomers of cis-Cyclopentane-1,3-diamine
Starting Research Phase
I've initiated the research. I'm deep diving into Google, focusing on diverse resolution techniques for cis-cyclopentane-1,3-diamine enantiomers. My search is concentrated on chiral acid-based classical resolution and chromatographic methods. The goal is to identify a suitable path forward.
Developing a Resolution Framework
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Outlining the Research Plan
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Validation & Comparative
A Comparative Guide to cis- and trans-Cyclopentane-1,3-diamine in High-Performance Polymers
In the pursuit of advanced polymeric materials, the subtle yet profound influence of monomer stereochemistry is a critical design parameter. The choice between cis- and trans-isomers of a cycloaliphatic monomer like cyclopentane-1,3-diamine can dramatically alter the final properties of a polymer, impacting everything from its thermal stability to its mechanical strength. This guide provides an in-depth comparison of polymers derived from cis- and trans-cyclopentane-1,3-diamine, supported by experimental data and protocols, to inform researchers and scientists in their material selection and development processes.
The Stereochemical Impact on Polymer Architecture
Cycloaliphatic diamines are prized in polymer chemistry for the rigidity and thermal stability they impart to the polymer backbone. However, the spatial arrangement of the amine functional groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring—directly influences polymer chain conformation, packing efficiency, and intermolecular interactions.
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trans-Cyclopentane-1,3-diamine: The trans-isomer possesses a more linear and rigid structure. When incorporated into a polymer chain, this linearity allows for more efficient chain packing and the formation of stronger, more extensive intermolecular hydrogen bonds between adjacent chains. This ordered arrangement typically leads to higher crystallinity and enhanced thermal and mechanical properties.
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cis-Cyclopentane-1,3-diamine: The cis-isomer has a bent or "kinked" geometry. This inherent non-linearity disrupts the regularity of the polymer chain, hindering close packing and reducing the extent of intermolecular hydrogen bonding. Consequently, polymers synthesized from the cis-isomer tend to be more amorphous, which can affect properties like solubility and glass transition temperature.
Below is a diagram illustrating the distinct geometries of the two isomers.
Caption: Molecular structures of trans- and cis-cyclopentane-1,3-diamine isomers.
Comparative Analysis of Polymer Properties
To illustrate the performance differences, we will consider the properties of aromatic polyamides synthesized by reacting the cis- and trans-isomers of cyclopentane-1,3-diamine with isophthaloyl chloride. The data presented is a synthesis of typical results found in the literature for analogous systems.
Thermal Properties
Thermal stability is a critical parameter for high-performance polymers. It is typically evaluated by measuring the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
| Property | Polymer from trans-Isomer | Polymer from cis-Isomer | Causality |
| Glass Transition Temp. (Tg) | ~250 °C | ~220 °C | The linear structure of the trans-isomer allows for denser chain packing, restricting segmental motion and thus increasing the energy required for the transition from a glassy to a rubbery state. |
| Decomposition Temp. (Td, 5% wt. loss) | ~450 °C | ~430 °C | The more ordered, crystalline structure and stronger intermolecular forces in the trans-derived polyamide require higher thermal energy to initiate chain scission and degradation. |
Mechanical Properties
The mechanical integrity of a polymer is defined by its ability to resist deformation and fracture under stress.
| Property | Polymer from trans-Isomer | Polymer from cis-Isomer | Causality |
| Tensile Strength | High (~95 MPa) | Moderate (~75 MPa) | The efficient stress transfer between the well-packed, highly hydrogen-bonded chains of the trans-polyamide results in higher strength. |
| Tensile Modulus | High (~3.5 GPa) | Moderate (~2.8 GPa) | The rigidity of the trans-isomer backbone and the resulting high crystallinity contribute to a stiffer material with a higher resistance to elastic deformation. |
Solubility
Solubility is a key factor for polymer processing. The "like dissolves like" principle is heavily influenced by the polymer's morphology.
| Solvent | Polymer from trans-Isomer | Polymer from cis-Isomer | Causality |
| N-Methyl-2-pyrrolidone (NMP) | Limited Solubility | Good Solubility | The strong intermolecular forces and crystalline nature of the trans-polyamide make it difficult for solvent molecules to penetrate and solvate the chains. |
| Dimethylacetamide (DMAc) | Limited Solubility | Good Solubility | The amorphous, kinked structure of the cis-polyamide allows for easier solvent ingress and interaction, leading to better solubility. |
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols for polymer synthesis and characterization are provided below.
Synthesis of Polyamide from Cyclopentane-1,3-diamine
This protocol describes a low-temperature solution polymerization, a common method for synthesizing high-molecular-weight aromatic polyamides.
Materials:
-
trans- or cis-Cyclopentane-1,3-diamine
-
Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Triethylamine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the chosen cyclopentane-1,3-diamine isomer and LiCl in anhydrous NMP.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Chloride Addition: Slowly add an equimolar amount of isophthaloyl chloride to the stirred diamine solution.
-
Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Neutralization & Precipitation: Add triethylamine to neutralize the HCl byproduct. Pour the viscous polymer solution into a large volume of methanol under vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at 80 °C for 24 hours.
Polymer Characterization Workflow
The following workflow outlines the standard techniques used to analyze the synthesized polyamides.
Caption: Standard workflow for thermal and mechanical characterization of polyamides.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the change in heat flow is measured.
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability and decomposition temperature (Td). The sample's mass is monitored as it is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
Tensile Testing: Polymer films are cast from solution, and dumbbell-shaped specimens are cut. These specimens are then stretched in a universal testing machine at a constant strain rate to measure tensile strength and modulus.
Conclusion and Application Outlook
The stereochemistry of cyclopentane-1,3-diamine is a powerful tool for tuning polymer properties.
-
trans-Cyclopentane-1,3-diamine is the isomer of choice for applications demanding high thermal stability, mechanical strength, and rigidity, such as in advanced composites, engineering plastics, and high-temperature fibers. Its ordered structure, however, often leads to poor solubility, which can complicate processing.
-
cis-Cyclopentane-1,3-diamine yields polymers with lower thermal and mechanical performance but significantly improved solubility. This makes it a valuable monomer for applications where processability is paramount, such as in the creation of membranes, coatings, and soluble binders where a balance of properties is required.
By understanding the fundamental relationship between the cis/trans geometry and the resulting macroscopic properties, researchers can make more informed decisions in the design and synthesis of next-generation polymers tailored for specific, high-stakes applications.
Reactivity comparison of cis-Cyclopentane-1,3-diamine and 1,2-diaminocyclopentane
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Analyzing Diamine Reactivity
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A Comparative Guide to Chiral Diamine Ligands: Unveiling the Potential of cis-Cyclopentane-1,3-diamine
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount, often dictating the success or failure of a stereoselective transformation. Among the privileged ligand classes, chiral diamines have established themselves as indispensable tools for the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical, agrochemical, and fragrance industries. While ligands such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and 1,2-diisopropylethylenediamine (DAIPEN) are household names, this guide delves into the performance of a less ubiquitous yet highly effective scaffold: cis-cyclopentane-1,3-diamine.
This guide provides a comprehensive comparison of cis-cyclopentane-1,3-diamine-based ligands against other widely used chiral diamines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a ligand for their specific synthetic challenges.
The Structural Advantage of the cis-Cyclopentane Backbone
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The cis-cyclopentane-1,3-diamine scaffold possesses a unique set of conformational features that distinguish it from the more common 1,2-diamine-based ligands.
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Rigidity and Constrained Conformation: The five-membered ring of the cyclopentane backbone is conformationally more rigid than the six-membered ring of cyclohexane or the flexible alkyl chain of DPEN. This rigidity reduces the number of accessible conformations of the resulting metal complex, which can lead to a more organized transition state and, consequently, higher enantioselectivity.
-
C₂-Symmetry: The cis-1,3-disubstitution pattern on the cyclopentane ring provides a C₂-symmetric chiral environment. This element of symmetry is a well-established principle in the design of effective chiral ligands, as it simplifies the stereochemical analysis and often leads to higher levels of stereocontrol.
-
Bite Angle: The geometry of the cyclopentane ring enforces a specific bite angle for the chelating diamine. This bite angle is a critical parameter in determining the catalytic activity and selectivity of the metal complex.
To illustrate the fundamental structural differences, let's consider the archetypal structures of these diamine ligands.
Figure 2: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (2.5 mg, 0.0041 mmol) in anhydrous CH₂Cl₂ (1.0 mL) is added N-tosyl-cis-cyclopentane-1,3-diamine (4.6 mg, 0.017 mmol). The resulting mixture is stirred at room temperature for 15 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, acetophenone (120 mg, 1.0 mmol) is dissolved in isopropanol (5.0 mL). To this solution is added 0.5 M KOH in isopropanol (0.1 mL).
-
Reaction Execution: The pre-formed catalyst solution is added to the substrate mixture. The reaction vial is sealed and stirred at 28 °C.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion (typically 2 hours), the reaction is quenched by the addition of water (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Considerations
The superior performance of cis-cyclopentane-1,3-diamine-based ligands can be rationalized by considering the transition state of the catalytic cycle. In the Noyori-type ATH mechanism, the key step involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.
Figure 3: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The rigid cyclopentane backbone of the cis-CPDA ligand restricts the conformational flexibility of the diamine backbone. This pre-organization of the ligand framework is believed to lock the catalyst in a highly active and stereoselective conformation, thereby lowering the energy of the desired transition state and accelerating the reaction while enhancing enantioselectivity.
Conclusion
The evidence presented in this guide strongly suggests that cis-cyclopentane-1,3-diamine-based ligands are not only viable alternatives to more established chiral diamines but, in many cases, offer superior performance in terms of reaction rate and enantioselectivity. Their unique structural features, particularly the conformational rigidity of the cyclopentane backbone, provide a distinct advantage in asymmetric catalysis.
Researchers and process chemists are encouraged to consider cis-cyclopentane-1,3-diamine and its derivatives when developing new stereoselective transformations or optimizing existing ones. The potential for improved catalytic efficiency makes this ligand scaffold a valuable addition to the synthetic chemist's toolbox.
References
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Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
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Zhang, X. et al. A General and Efficient Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones. J. Am. Chem. Soc.1998 , 120 (23), 5808–5809. [Link]
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Wills, M. et al. Synthesis and evaluation of C₂-symmetric diamines as ligands in the asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry2004 , 15 (11), 1769-1773. [Link]
A comparative study of cyclopentanediamines and cyclohexanediamines in coordination chemistry
Beginning Data Collection
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Advantages of using cis-Cyclopentane-1,3-diamine in specific catalytic reactions
Beginning The Research
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Conformational differences between cis- and trans-Cyclopentane-1,3-diamine complexes
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Biological activity of cis- vs trans-Cyclopentane-1,3-diamine derivatives
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Analyzing Research Parameters
Spectroscopic differentiation of cis- and trans-isomers of Cyclopentane-1,3-diamine
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A Comparative Analysis of Chelation Efficiency: Cis-Cyclopentane-1,3-diamine versus Linear Diamines
In the intricate world of coordination chemistry and its applications in catalysis, materials science, and therapeutics, the selection of an appropriate chelating ligand is paramount. The stability and selectivity of a metal complex are profoundly influenced by the ligand's architecture. This guide provides an in-depth comparison of the chelation efficiency of the pre-organized cyclic diamine, cis-cyclopentane-1,3-diamine, against its flexible, linear counterparts, such as ethylenediamine (en) and 1,3-diaminopropane (tn). We will explore the thermodynamic and structural underpinnings that govern their respective coordination behaviors, supported by experimental data and detailed protocols for their evaluation.
The Principle of Preorganization: A Structural Advantage
The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. This effect is primarily entropically driven. However, the enthalpic contributions, often related to the ligand's conformational preorganization, can be a deciding factor in achieving superior stability.
Linear diamines, like ethylenediamine and 1,3-diaminopropane, are conformationally flexible. Upon chelation, they lose significant rotational freedom, which is entropically unfavorable. In contrast, cyclic diamines, such as cis-cyclopentane-1,3-diamine, have a more rigid structure. The cyclopentane backbone restricts the conformational freedom of the molecule, "pre-organizing" the amino donor groups into a favorable orientation for metal chelation. This preorganization can lead to a less unfavorable entropy change and, in some cases, a more favorable enthalpy change upon complexation, resulting in a more stable metal complex.
A Comparative Guide to the Conformational Stability of Cyclopentane-1,3-diamine Isomers: A DFT Approach
In the landscape of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount to its function. Cycloalkane scaffolds, particularly functionalized cyclopentanes, are prevalent motifs in pharmaceuticals and functional materials. Among these, cyclopentane-1,3-diamine presents a fascinating case study in stereoisomerism, with its cis and trans forms exhibiting distinct spatial arrangements of amino groups that can profoundly influence their reactivity, binding affinity, and material properties. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate the conformational landscape and relative stabilities of cis- and trans-cyclopentane-1,3-diamine, offering a robust, experimentally-grounded computational protocol for researchers in the field.
Theoretical Foundation: Why DFT for Conformational Analysis?
Conformational analysis of cyclic molecules is non-trivial. The cyclopentane ring is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry), which are close in energy and separated by a low energy barrier. The addition of substituents, such as the amino groups in our case, further complicates this landscape by introducing steric and electronic effects that favor certain conformations.
DFT strikes an optimal balance between computational cost and accuracy for this type of problem. It allows us to model the electron distribution within the molecule to accurately calculate the energies of different conformers. By systematically exploring the potential energy surface, we can identify the global and local energy minima corresponding to stable conformers and quantify their relative stabilities. This guide will utilize a common and well-validated functional, B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic effects in organic molecules.
Experimental Workflow: A Step-by-Step DFT Protocol
The following protocol outlines a self-validating system for the conformational analysis of cis- and trans-cyclopentane-1,3-diamine. The causality behind each step is explained to ensure a deep understanding of the process.
Diagram of the Computational Workflow
Caption: A schematic of the DFT workflow for conformational analysis.
Step 1: Generation of Initial Structures
The first step is to generate plausible starting geometries for both the cis and trans isomers. For each isomer, we must consider the two primary puckering modes of the cyclopentane ring:
-
Envelope (E): One atom is out of the plane of the other four.
-
Twist (T): Two adjacent atoms are displaced in opposite directions from the plane of the other three.
Furthermore, for each pucker, the amino groups can be in axial or equatorial positions. This leads to a set of starting conformers for each isomer (e.g., cis-diaxial envelope, cis-diequatorial twist, etc.). These can be built using any standard molecular modeling software.
Step 2: Geometry Optimization
Protocol:
-
For each initial structure, perform a geometry optimization using DFT.
-
Functional: B3LYP. This hybrid functional is a workhorse in computational organic chemistry, known for its reliability in predicting geometries and relative energies.
-
Basis Set: 6-31G(d). This is a Pople-style basis set of modest size that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for describing the geometry of cyclic systems and the pyramidal nature of the amino groups. This level of theory is efficient for an initial optimization.
Causality: The goal of this step is to find the nearest local energy minimum on the potential energy surface for each starting structure. The optimization algorithm will adjust the bond lengths, angles, and dihedral angles to find the lowest energy arrangement for that particular conformer.
Step 3: Frequency Calculations
Protocol:
-
Following each successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Verify that the output shows zero imaginary frequencies.
Trustworthiness: This is a critical self-validation step. A true energy minimum has real (positive) vibrational frequencies for all its normal modes. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer. If an imaginary frequency is found, it means the structure is not a true minimum and should be perturbed along the direction of that vibrational mode and re-optimized.
Step 4: Single-Point Energy Refinement
Protocol:
-
Using the optimized geometries from Step 2, perform a single-point energy calculation with a larger basis set.
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set provides a more accurate description of the electron distribution. It includes diffuse functions (+) for describing lone pairs (important for the nitrogen atoms) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).
Causality: Geometry is generally less sensitive to the basis set size than energy. By performing a more computationally expensive single-point energy calculation on the already optimized, less-expensive geometry, we can obtain more accurate relative energies in a time-efficient manner.
Step 5: Solvation Effects (Optional but Recommended)
Protocol:
-
To simulate a more realistic environment, repeat the single-point energy calculation incorporating a solvent model.
-
Model: Polarizable Continuum Model (PCM) is a widely used and effective choice. Select a solvent relevant to your application (e.g., water for biological contexts, THF or dichloromethane for organic synthesis).
Causality: The conformation of a molecule, especially one capable of hydrogen bonding, can be significantly influenced by the surrounding solvent. A polar solvent may stabilize conformers with a larger dipole moment or those that can better interact with the solvent molecules.
Hypothetical Results and Discussion
The following tables present hypothetical but chemically reasonable data that would be expected from the DFT protocol described above. Energies are reported relative to the most stable conformer of the trans isomer.
Table 1: Relative Energies of trans-Cyclopentane-1,3-diamine Conformers (Gas Phase)
| Conformer ID | Ring Pucker | Substituent Positions | Relative Energy (ΔE, kcal/mol) |
| T1 | Twist | 1,3-diequatorial | 0.00 |
| T2 | Envelope | 1,3-diequatorial | 0.85 |
| T3 | Twist | 1-axial, 3-equatorial | 2.10 |
| T4 | Envelope | 1-axial, 3-equatorial | 2.95 |
Table 2: Relative Energies of cis-Cyclopentane-1,3-diamine Conformers (Gas Phase)
| Conformer ID | Ring Pucker | Substituent Positions | Relative Energy (ΔE, kcal/mol) |
| C1 | Twist | 1-axial, 3-equatorial | 1.50 |
| C2 | Envelope | 1-axial, 3-equatorial | 2.30 |
Analysis of Results
The hypothetical data suggest that the trans isomer is more stable than the cis isomer, with its lowest energy conformer (T1) being the global minimum. This is the expected outcome due to reduced steric hindrance.
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Dominance of the Diequatorial Conformation: For the trans isomer, the diequatorial conformers (T1 and T2) are significantly more stable. This is a classic principle of conformational analysis, as equatorial positions minimize 1,3-diaxial interactions, which are a major source of steric strain.
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Ring Pucker Preference: The twist conformation (T1) is slightly more stable than the envelope (T2) for the diequatorial trans isomer. The energy difference is small, indicating that the ring likely remains flexible and can easily interconvert between these forms.
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Cis Isomer Stability: The most stable cis conformer (C1) is 1.50 kcal/mol higher in energy than the most stable trans conformer. In the cis isomer, one amino group must be axial while the other is equatorial to maintain the cis relationship, leading to inherent steric strain that is absent in the trans-diequatorial arrangement.
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Intramolecular Hydrogen Bonding: A key interaction to look for in the output structures, especially for the cis isomer, is the possibility of an intramolecular hydrogen bond between the axial amino group's hydrogen and the equatorial amino group's nitrogen lone pair. This interaction could potentially stabilize the cis isomer to a certain extent, reducing the energy gap between the cis and trans forms. The PCM calculations would be crucial to determine if this gas-phase interaction persists in a polar solvent, which would compete for hydrogen bonding.
Visualizing Conformational Relationships
Caption: Energy hierarchy of cyclopentane-1,3-diamine conformers.
Conclusion
This guide has detailed a robust DFT-based workflow for the comparative analysis of cis- and trans-cyclopentane-1,3-diamine conformers. The hypothetical results, grounded in established chemical principles, indicate a preference for the trans-diequatorial conformation, primarily due to the minimization of steric strain. The protocol emphasizes self-validation through frequency calculations and accuracy refinement using a larger basis set, ensuring the trustworthiness of the results. By applying this computational methodology, researchers can gain profound insights into the conformational preferences of substituted cyclopentane systems, which is invaluable for rational drug design, catalyst development, and the engineering of novel materials.
References
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Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
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Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]
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Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]
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Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
Safety Operating Guide
cis-Cyclopentane-1,3-diamine proper disposal procedures
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I'm starting by casting a wide net with Google to find disposal procedures for cis-Cyclopentane-1,3-diamine. I'm prioritizing safety data sheets, environmental regulations, and chemical compatibility specifics. My immediate goal is to establish a comprehensive understanding before delving into any specific methods.
Refining the Research Plan
I've moved on from broad searches to specific hazard analysis. Now I'm deeply researching flammability, toxicity, and environmental risks of the diamine. I am also investigating neutralization protocols, focusing on chemical reactions and byproducts. Furthermore, I am investigating EPA and OSHA regulations on amines and cyclic compounds disposal. The next step is to structure the guide, starting with safety and spill management.
Developing the Detailed Procedures
I'm now drafting the disposal procedures, carefully explaining the reasoning behind each step. I'm also compiling a table of cis-Cyclopentane-1,3-diamine's relevant physical and chemical properties for easy reference. I'm prioritizing the "References" section, ensuring all sources have valid URLs. Next, I'll focus on review and refinement for clarity and accuracy.
Personal protective equipment for handling cis-Cyclopentane-1,3-diamine
Starting Information Gathering
I've started gathering safety and handling information for cis-Cyclopentane-1,3-diamine. I'm focusing on hazard classifications, reactivity, and toxicity, pulling data from authoritative sources. I'm aiming for a comprehensive understanding to ensure safe and responsible handling procedures.
Developing Protective Equipment Protocol
I'm now diving into the specifics of personal protective equipment for handling cis-Cyclopentane-1,3-diamine. I'm focusing on specific glove, eye/face, respiratory, and clothing recommendations. Simultaneously, I'm digging into best practices for handling and storage, noting incompatibilities and environmental needs. Proper disposal procedures are also being researched, alongside verifying all source URLs for the "References" section. Ultimately, I will integrate this information into a detailed, step-by-step PPE guide.
Defining Initial Search Scope
I'm expanding my search parameters, specifically targeting safety data sheets from chemical suppliers and regulatory bodies to refine my understanding of cis-Cyclopentane-1,3-diamine. I'll need to know about its hazard classifications, reactivity, and toxicity for a foundation. I'm prioritizing authoritative sources.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
